In Vivo Tumor Growth Inhibition: LP-284 vs Ibrutinib and Bortezomib in MCL Xenografts
LP-284 demonstrates quantitatively superior tumor growth inhibition (TGI) in mantle cell lymphoma (MCL) xenograft models compared with standard-of-care agents ibrutinib and bortezomib. In a TP53-mutated MCL xenograft model, LP-284 inhibited tumor growth at least 3-fold more than ibrutinib and bortezomib. [1] At 17 days post-treatment, LP-284 achieved TGI rates of 113% at 4 mg/kg and 63% at 2 mg/kg, whereas ibrutinib and bortezomib produced TGI rates of only 8% and 22%, respectively. [2]
| Evidence Dimension | Tumor Growth Inhibition (%) |
|---|---|
| Target Compound Data | 113% (4 mg/kg); 63% (2 mg/kg); ≥3-fold greater inhibition vs comparators in TP53-mutated model |
| Comparator Or Baseline | Ibrutinib: 8% TGI; Bortezomib: 22% TGI; ≥3-fold less inhibition in TP53-mutated model |
| Quantified Difference | ≥3-fold greater tumor growth inhibition; TGI advantage of +105% (vs ibrutinib) and +91% (vs bortezomib) at 4 mg/kg dose |
| Conditions | MCL JeKo-1 cell-derived xenograft mice (TP53/CHEK2 mutated, HRD score 46); LP-284 administered intravenously at 2 or 4 mg/kg/dose; ibrutinib oral 50 mg/kg; bortezomib intraperitoneal 1 mg/kg |
Why This Matters
For investigators selecting compounds for in vivo lymphoma studies or translational programs targeting relapsed/refractory MCL, LP-284 provides substantially greater tumor control than current standard agents, particularly in high-risk TP53-mutant disease contexts where ibrutinib and bortezomib show limited activity.
- [1] Ewesuedo R, Kulkarni A, Agnello G, Bhatia K, Zhou J. Abstract CT164: Phase 1a/1b clinical trial of LP-284, a highly potent TP53 mutation agnostic DNA damaging agent, in patients with refractory or relapsed lymphomas and solid tumors (NCT06132503). Cancer Res. 2024;84(7_Supplement):CT164. View Source
- [2] Conroy R. FDA Grants Orphan Drug Designation to Investigational Drug for Mantle Cell Lymphoma. CancerNetwork. January 2023. View Source
